2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione
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Overview
Description
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of imines and diketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the diketone backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the bromine substituents: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the aromatic rings.
Formation of the imine linkage: The imine bond can be formed through a condensation reaction between aniline derivatives and the diketone intermediate.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloroanilino)-3-(4-chlorophenyl)imino-1,4-diphenylbutane-1,4-dione
- 2-(4-Fluoroanilino)-3-(4-fluorophenyl)imino-1,4-diphenylbutane-1,4-dione
Properties
CAS No. |
4944-68-7 |
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Molecular Formula |
C28H20Br2N2O2 |
Molecular Weight |
576.3 g/mol |
IUPAC Name |
2-(4-bromoanilino)-3-(4-bromophenyl)imino-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C28H20Br2N2O2/c29-21-11-15-23(16-12-21)31-25(27(33)19-7-3-1-4-8-19)26(28(34)20-9-5-2-6-10-20)32-24-17-13-22(30)14-18-24/h1-18,25,31H |
InChI Key |
OYHSRBMCOPHITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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